Toborinone can be synthesized through several methods, with one common route involving the reaction of 6-hydroxy-2-quinolinone with 3,4-dimethoxybenzylamine in the presence of a suitable base. This reaction forms an intermediate that is subsequently reacted with 2,3-epoxypropyl methanesulfonate to yield Toborinone. Another method includes reductive alkylation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with 3,4-dimethoxybenzaldehyde.
Key Parameters in Synthesis:
The molecular structure of Toborinone is characterized by a unique arrangement that includes a quinolinone core linked to a benzylamine moiety. This structure contributes significantly to its pharmacological effects, particularly its ability to inhibit phosphodiesterase III. The compound's stereochemistry and functional groups play crucial roles in its interaction with biological targets.
Structural Details:
Toborinone is involved in various chemical reactions, including oxidation, reduction, and substitution reactions:
Types of Reactions:
Common Reagents:
Major Products:
Toborinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase III. This inhibition leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced myocardial contractility and vasodilation. The elevated cAMP levels inhibit calcium release from intracellular stores and reduce calcium entry through plasma membrane channels, which collectively improve cardiac function without stimulating the myocardium directly.
Key Mechanistic Insights:
Toborinone possesses distinct physical and chemical properties that are significant for its application in medicine:
Physical Properties:
Chemical Properties:
Toborinone has several applications across various fields:
Scientific Research Applications:
Medical Applications:
Industrial Applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4